1,N6-Ethenoadenosine 5'-monophosphate disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

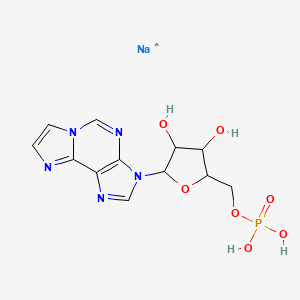

1,N6-Ethenoadenosine 5’-monophosphate disodium salt is a highly fluorescent analog of adenosine 5’-monophosphate. It is characterized by a long fluorescent lifetime, detectability at low concentrations, and a relatively long wavelength of excitation (250-300 nm) with emission at 415 nm . This compound is often used in assays of 5’-nucleotidase activity .

Métodos De Preparación

The synthetic routes for 1,N6-Ethenoadenosine 5’-monophosphate disodium salt typically involve the modification of adenosine 5’-monophosphate. The reaction conditions often include the use of specific reagents and catalysts to introduce the etheno group into the adenosine structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1,N6-Ethenoadenosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C12H14N5O7P

- Molecular Weight : 371.3 g/mol

- Solubility : Soluble in water (≥ 35 mM) or buffer solutions.

- Fluorescence : Exhibits excitation at 300 nm and emission at 415 nm, making it suitable for fluorescence-based assays.

Enzyme Activity Assays

1,N6-Ethenoadenosine 5'-monophosphate is widely used as a substrate in enzyme activity assays, particularly for ecto-5'-nucleotidase (CD73). This enzyme plays a crucial role in the hydrolysis of extracellular ATP to adenosine, impacting various physiological processes:

- Assay Development : The compound allows for the development of sensitive assays to measure ecto-5'-nucleotidase activity, which is significant in studies related to cancer and inflammation .

- Enzyme Kinetics : It provides insights into the kinetics of enzymatic reactions involving nucleotides, aiding in understanding metabolic pathways.

Molecular Biology Research

The compound is instrumental in studying DNA and RNA interactions due to its structural similarity to natural nucleotides:

- Translesion Synthesis Studies : Research indicates that 1,N6-ethenoadenosine can be incorporated into DNA during translesion synthesis mediated by human DNA polymerase η. This incorporation leads to frameshift mutations, highlighting its potential role as a mutagenic agent .

- RNA Processing : The compound's analogs have been shown to affect RNA stability and processing, providing a tool for investigating ribonucleotide incorporation during transcription and translation processes.

Cancer Research

1,N6-Ethenoadenosine has been implicated in cancer studies due to its mutagenic properties:

- Genomic Instability : Studies demonstrate that this compound can lead to genomic instability through error-prone translesion synthesis. The preferential incorporation of deoxypurines opposite this damaged ribonucleotide suggests a mechanism by which it may contribute to carcinogenesis .

- Biomarker Potential : Its presence as a lesion in various cancerous tissues positions it as a potential biomarker for assessing exposure to genotoxic agents and understanding cancer mechanisms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate disodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound’s fluorescent properties allow it to be used as a probe to study these interactions. The pathways involved include the binding of the compound to active sites on enzymes or nucleic acids, leading to changes in fluorescence that can be measured and analyzed .

Comparación Con Compuestos Similares

1,N6-Ethenoadenosine 5’-monophosphate disodium salt is unique due to its fluorescent properties, which distinguish it from other similar compounds. Some similar compounds include:

Adenosine 5’-monophosphate: The parent compound without the etheno modification.

N6-Methyladenosine 5’-monophosphate: Another modified form of adenosine with different properties and applications.

1,N6-Ethenoadenosine: A related compound without the phosphate group, used in similar research applications.

Actividad Biológica

1,N6-Ethenoadenosine 5'-monophosphate disodium salt (1,N6-ε-AMP) is a synthetic fluorescent analog of adenosine 5'-monophosphate (AMP). This compound has gained attention in biochemical research due to its unique structural properties and biological activities, particularly in the study of nucleotidase enzymes. This article delves into the biological activity of 1,N6-ε-AMP, summarizing key research findings, mechanisms of action, and potential applications.

Structural Characteristics

1,N6-ε-AMP is characterized by an etheno bridge connecting the N1 and N6 positions of the adenine base, creating a tricyclic structure. This modification enhances its fluorescence properties, making it useful for various biochemical assays. The compound exhibits excitation at wavelengths between 250-300 nm and emission at approximately 415 nm, allowing for sensitive detection in biological systems .

The biological activity of 1,N6-ε-AMP primarily involves its role as a substrate for ecto-5'-nucleotidase (CD73), an enzyme critical for the regulation of extracellular nucleotide levels. The compound's unique structure allows it to be hydrolyzed by CD73, producing adenosine, which is a significant signaling molecule in various physiological processes .

Table 1: Comparison of 1,N6-ε-AMP and AMP

| Property | 1,N6-Ethenoadenosine 5'-monophosphate | Adenosine 5'-monophosphate |

|---|---|---|

| Molecular Weight | 371.3 g/mol | 347.2 g/mol |

| Excitation Wavelength | 250-300 nm | 260 nm |

| Emission Wavelength | 415 nm | Not applicable |

| Solubility | ≥35 mM in water | High solubility |

Enzyme Activity Studies

Research has demonstrated that 1,N6-ε-AMP serves as an effective substrate for various purine-nucleoside phosphorylases, facilitating the synthesis of nucleosides and nucleoside analogs . Its fluorescent properties enable real-time monitoring of enzymatic reactions, providing insights into enzyme kinetics and mechanisms.

Case Study: Ecto-5'-Nucleotidase Activity

A study investigated the interaction between CD73 and 1,N6-ε-AMP, revealing that the compound significantly enhances the enzyme's activity compared to AMP. The findings suggest that this compound could be utilized in therapeutic contexts where modulation of adenosine levels is beneficial, such as in cancer treatment or inflammatory diseases .

Genotoxicity and Repair Mechanisms

The mutagenic potential of related compounds like 1,N6-ethenoadenine has been explored in various studies. It has been shown that lesions caused by these compounds can lead to A→T transversions and other mutations associated with cancer . The cellular repair mechanisms such as base excision repair (BER) play a crucial role in mitigating these effects.

Propiedades

InChI |

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUQZMBXGOWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.